Evidence Item 1: Superior Inhibitory Potency Against Human NHE-1 Compared with Eniporide and Cariporide
Zoniporide inhibits human NHE-1 with an IC50 of 14 nM, making it 1.64-fold more potent than eniporide (IC50 = 23 nM) and 2.6-fold more potent than cariporide (IC50 = 36 nM) when tested head-to-head in the same 22Na+ uptake assay in PS-120 fibroblasts overexpressing human NHE-1 [1].
| Evidence Dimension | Inhibitory potency at human NHE-1 (IC50 via 22Na+ uptake) |
|---|---|
| Target Compound Data | IC50 = 14 nM (zoniporide hydrochloride) |
| Comparator Or Baseline | Eniporide IC50 = 23 nM; Cariporide IC50 = 36 nM |
| Quantified Difference | Zoniporide 1.64-fold more potent than eniporide; 2.6-fold more potent than cariporide |
| Conditions | PS-120 fibroblast cell lines overexpressing human NHE-1; 22Na+ uptake inhibition assay |
Why This Matters
Procurement of zoniporide over eniporide or cariporide ensures the highest target engagement at the lowest concentration, reducing compound usage per experiment and minimizing non-specific effects in NHE-1 inhibition studies.
- [1] Marala RB, Brown JA, Kong JX, et al. Zoniporide: a potent and highly selective inhibitor of human Na+/H+ exchanger-1. Eur J Pharmacol. 2002;451(1):37-41. PMID: 12223226. doi:10.1016/S0014-2999(02)02193-3 View Source
